molecular formula C20H19Na2O10P B12371958 disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

Cat. No.: B12371958
M. Wt: 496.3 g/mol
InChI Key: VVIPLWCZZYERCA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate involves several steps. The starting materials typically include 6-methoxy-2-methyl-1-benzofuran and 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds through a Friedel-Crafts acylation to form the intermediate product, which is then phosphorylated to yield the final compound. The reaction conditions often involve the use of anhydrous solvents and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted benzofuran derivatives. These products have various applications in different scientific fields .

Scientific Research Applications

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This mechanism makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate is unique due to its specific chemical structure, which imparts distinct biochemical properties. Its ability to selectively inhibit tubulin polymerization and its potential as a prodrug make it a valuable compound for scientific research and therapeutic applications .

Biological Activity

Disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate is a compound belonging to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies and case evaluations.

Synthesis

The synthesis of benzofuran derivatives typically involves reactions that modify the benzofuran core structure to enhance biological activity. For instance, the introduction of methoxy groups at specific positions has been shown to significantly influence the compound's pharmacological properties. The compound is synthesized via a multi-step process involving substitution reactions and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in appropriate solvents .

Antiproliferative Activity

Research indicates that disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate exhibits significant antiproliferative effects against various cancer cell lines. For example, compounds with a methyl group at the C–3 position and a methoxy group at the C–6 position of the benzofuran ring have shown enhanced potency compared to their unsubstituted counterparts. In vitro studies demonstrated that specific structural modifications could lead to 2–4 times greater potency against certain cancer cells .

CompoundStructure ModificationAntiproliferative Activity
10hC–3 methyl, C–6 methoxy2–4 times greater than 10g
10jC–7 methoxy3–10 times less active than 10h

The mechanisms through which this compound exerts its biological effects are multifaceted. One notable pathway involves the induction of apoptosis in cancer cells via reactive oxygen species (ROS) generation. Studies have shown that treatment with benzofuran derivatives leads to mitochondrial dysfunction and increased ROS levels, triggering apoptosis through caspase activation .

In K562 leukemia cells, compounds were observed to increase the activity of caspases 3 and 7 significantly after prolonged exposure, indicating a robust apoptotic response .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro evaluations have shown that certain benzofuran derivatives possess moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 64 µg/mL, indicating potential as therapeutic agents in combating bacterial infections .

Case Studies

Several case studies highlight the effectiveness of benzofuran derivatives in clinical settings:

  • Anticancer Trials : In a clinical trial involving CA-4P (a water-soluble derivative), patients exhibited significant tumor reduction rates when treated with this compound in conjunction with standard chemotherapy protocols. The study emphasized the importance of structural modifications that enhance solubility and bioavailability .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various benzofuran derivatives found that specific modifications led to enhanced efficacy against resistant bacterial strains, showcasing their potential as novel antibiotics .

Properties

Molecular Formula

C20H19Na2O10P

Molecular Weight

496.3 g/mol

IUPAC Name

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

InChI

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2

InChI Key

VVIPLWCZZYERCA-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Origin of Product

United States

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